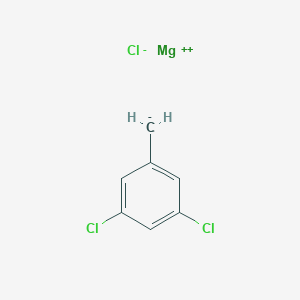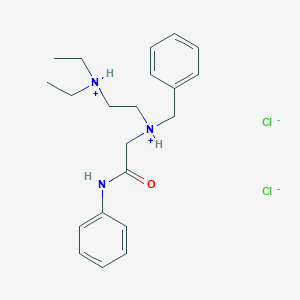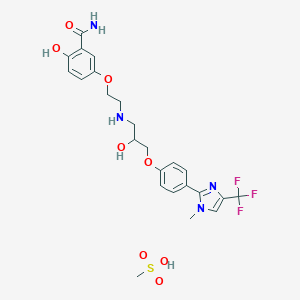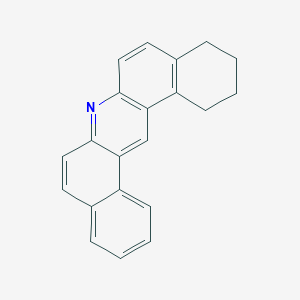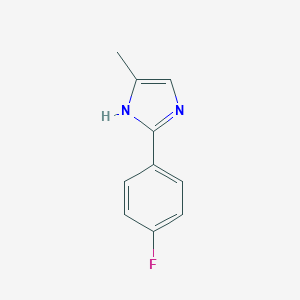
6-(5-Azido-5,6,7,8-tetrahydro-8,8-dimethyl-2-naphthalenyl)-2-naphthalenecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(5-Azido-5,6,7,8-tetrahydro-8,8-dimethyl-2-naphthalenyl)-2-naphthalenecarboxylic acid, also known as ATN-161, is a small molecule inhibitor that has been shown to have potential therapeutic applications in cancer treatment. This molecule has been extensively studied for its ability to inhibit integrin-mediated cell adhesion and migration, which is a key process in cancer metastasis.
作用機序
6-(5-Azido-5,6,7,8-tetrahydro-8,8-dimethyl-2-naphthalenyl)-2-naphthalenecarboxylic acid inhibits integrin-mediated cell adhesion and migration by binding to the α5β1 integrin receptor. This receptor is overexpressed in many types of cancer cells and plays a key role in cancer metastasis. By inhibiting this receptor, 6-(5-Azido-5,6,7,8-tetrahydro-8,8-dimethyl-2-naphthalenyl)-2-naphthalenecarboxylic acid blocks the ability of cancer cells to migrate and invade other tissues.
Biochemical and Physiological Effects
6-(5-Azido-5,6,7,8-tetrahydro-8,8-dimethyl-2-naphthalenyl)-2-naphthalenecarboxylic acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (programmed cell death). This molecule has also been shown to enhance the efficacy of chemotherapy and radiotherapy, which suggests that it may have potential as a combination therapy for cancer treatment.
実験室実験の利点と制限
One of the advantages of 6-(5-Azido-5,6,7,8-tetrahydro-8,8-dimethyl-2-naphthalenyl)-2-naphthalenecarboxylic acid is that it has been extensively studied in preclinical models, which has provided a wealth of data on its potential therapeutic applications. However, one of the limitations of this molecule is that it has not yet been tested in clinical trials, which means that its safety and efficacy in humans is not yet known.
将来の方向性
There are a number of potential future directions for research on 6-(5-Azido-5,6,7,8-tetrahydro-8,8-dimethyl-2-naphthalenyl)-2-naphthalenecarboxylic acid. One area of research could be the development of more potent and selective inhibitors of the α5β1 integrin receptor. Another area of research could be the investigation of the potential of 6-(5-Azido-5,6,7,8-tetrahydro-8,8-dimethyl-2-naphthalenyl)-2-naphthalenecarboxylic acid as a combination therapy with other cancer treatments. Finally, there is a need for clinical trials to determine the safety and efficacy of 6-(5-Azido-5,6,7,8-tetrahydro-8,8-dimethyl-2-naphthalenyl)-2-naphthalenecarboxylic acid in humans.
合成法
The synthesis of 6-(5-Azido-5,6,7,8-tetrahydro-8,8-dimethyl-2-naphthalenyl)-2-naphthalenecarboxylic acid involves a multi-step process that starts with the preparation of 7-bromo-1-tetralone. This intermediate is then reacted with a Grignard reagent to form the corresponding alcohol, which is then converted into the azide using sodium azide. The final step involves the reaction of the azide with 2-naphthalenecarboxylic acid to form 6-(5-Azido-5,6,7,8-tetrahydro-8,8-dimethyl-2-naphthalenyl)-2-naphthalenecarboxylic acid.
科学的研究の応用
6-(5-Azido-5,6,7,8-tetrahydro-8,8-dimethyl-2-naphthalenyl)-2-naphthalenecarboxylic acid has been extensively studied for its potential as a cancer therapeutic agent. It has been shown to inhibit the adhesion and migration of cancer cells, which is a key process in cancer metastasis. This molecule has also been shown to enhance the efficacy of chemotherapy and radiotherapy in preclinical studies.
特性
CAS番号 |
101705-40-2 |
|---|---|
製品名 |
6-(5-Azido-5,6,7,8-tetrahydro-8,8-dimethyl-2-naphthalenyl)-2-naphthalenecarboxylic acid |
分子式 |
C23H21N3O2 |
分子量 |
371.4 g/mol |
IUPAC名 |
6-(5-azido-8,8-dimethyl-6,7-dihydro-5H-naphthalen-2-yl)naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C23H21N3O2/c1-23(2)10-9-21(25-26-24)19-8-7-17(13-20(19)23)15-3-4-16-12-18(22(27)28)6-5-14(16)11-15/h3-8,11-13,21H,9-10H2,1-2H3,(H,27,28) |
InChIキー |
BALYLYYGOUOWNK-UHFFFAOYSA-N |
SMILES |
CC1(CCC(C2=C1C=C(C=C2)C3=CC4=C(C=C3)C=C(C=C4)C(=O)O)N=[N+]=[N-])C |
正規SMILES |
CC1(CCC(C2=C1C=C(C=C2)C3=CC4=C(C=C3)C=C(C=C4)C(=O)O)N=[N+]=[N-])C |
同義語 |
6-(5-azido-5,6,7,8-tetrahydro-8,8-dimethyl-2-naphthalenyl)-2-naphthalenecarboxylic acid azidoretinoid 1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



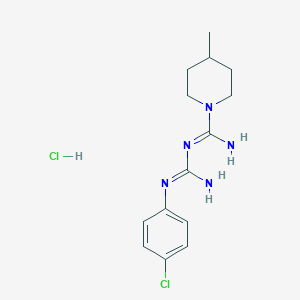
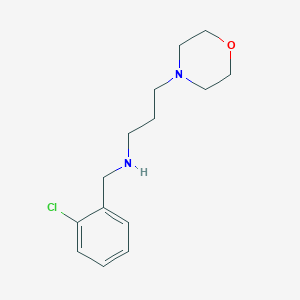
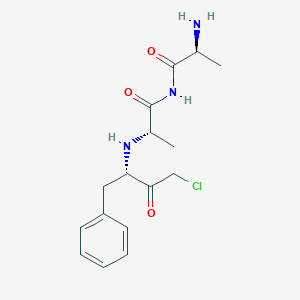
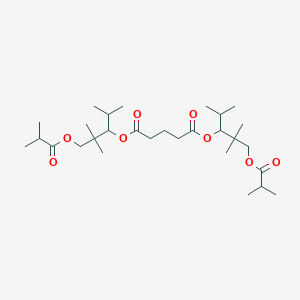
![Naphtho[1,2-d]thiazol-2(1H)-one (9CI)](/img/structure/B12605.png)

![4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride](/img/structure/B12610.png)
